molecular formula C18H17N3O3 B2496773 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine CAS No. 2034318-37-9

4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Cat. No.: B2496773
CAS No.: 2034318-37-9
M. Wt: 323.352
InChI Key: IHESRUUJVOYEDK-UHFFFAOYSA-N
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Description

4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a synthetic hybrid compound designed for pharmaceutical and biological research. Its structure incorporates two privileged scaffolds in medicinal chemistry: a benzofuran moiety and a pyrimidine ring, linked via a pyrrolidine carbonyl spacer. The benzofuran scaffold is widely recognized for its broad spectrum of biological activities, including potent antimicrobial and antitumor effects . Recent studies on benzofuran spiro-pyrrolidine compounds have demonstrated significant antiproliferative activities against human cancer cell lines, with some derivatives showing higher potency than cisplatin . The pyrimidine heterocycle is a fundamental building block in nucleobases and is prevalent in compounds with known antimicrobial and antitumor properties . This molecular architecture suggests potential for investigating multiple mechanisms of action, possibly involving enzyme inhibition or interaction with nucleic acids. Researchers can utilize this compound as a key intermediate or as a novel chemical entity for screening in drug discovery programs, particularly in the development of targeted anticancer and anti-infective agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-19-8-6-17(20-12)23-14-7-9-21(11-14)18(22)16-10-13-4-2-3-5-15(13)24-16/h2-6,8,10,14H,7,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHESRUUJVOYEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence (European Patent Bulletin, 2024) describes a related compound: 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid . Below is a structural and functional comparison:

Structural Comparison

Feature 4-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic Acid
Core structure Pyrimidine ring Benzo[7]annulene (7-membered aromatic ring fused to benzene)
Pyrrolidine substitution 1-Benzofuran-2-carbonyl group 3-Fluoropropyl group
Aromatic substituents 2-Methylpyrimidine 2,4-Dichlorophenyl and carboxylic acid groups
Chirality Not specified (3S)-configured pyrrolidine

Functional Implications

Core Structure Differences :

  • The pyrimidine core in the target compound is smaller and more rigid than the benzo[7]annulene system in the patent compound. Pyrimidines are often associated with kinase inhibition (e.g., PI3K/AKT pathway), while benzoannulenes may influence membrane permeability due to their larger hydrophobic surface area .

In contrast, the 3-fluoropropyl group in the patent compound may improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration .

While the target compound’s therapeutic role is unclear, its structural features align with kinase-targeting scaffolds, implying possible overlap in mechanistic pathways .

Research Findings and Limitations

  • Available Data : The evidence lacks direct pharmacological or biochemical data for the target compound. Comparisons are inferred solely from structural analogs in patent literature.
  • Patent Context : The benzo[7]annulene derivative is prioritized for combination therapy due to synergistic effects with Alpelisib, highlighting the importance of pyrrolidine-ether linkages in optimizing drug combinations .

Biological Activity

The compound 4-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS Number: 2034318-37-9) is a complex organic molecule that combines a pyrimidine core with benzofuran and pyrrolidine moieties. This structural arrangement suggests potential for diverse biological activities, which are critical in medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₇N₃O₃
  • Molecular Weight : 323.3 g/mol

Biological Activities

The biological activities of this compound can be categorized based on various studies that have explored its effects on different biological systems:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, benzofuran derivatives are known to interact with cellular pathways involved in cancer progression. A study demonstrated that related compounds could induce cell cycle arrest and apoptosis in cancer cells, particularly in HeLa cells, suggesting that this compound may have similar effects.

Compound Cell Cycle Distribution (%) Comments
This compoundTBDPotential to induce apoptosis and cell cycle arrest
Control HeLa46.26% G0–G1, 42.99% SBaseline for comparison

Antimicrobial Properties

Benzofuran derivatives have shown promising antimicrobial activity against various pathogens. The mechanism often involves the inhibition of bacterial growth and the disruption of cellular processes. The unique combination of functional groups in this compound may enhance its efficacy against resistant strains.

Neuroprotective Effects

Compounds containing pyrrolidine rings have been associated with neuroprotective activities. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant properties of benzofuran derivatives could contribute to this effect.

The proposed mechanism of action for this compound likely involves interaction with key biological targets such as:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR has been linked to reduced proliferation in cancer cells.
  • Cell Cycle Regulators : Inducing cell cycle arrest at specific phases can lead to increased apoptosis.

Case Studies

Several studies have explored compounds structurally similar to this compound, yielding insights into its potential applications:

  • Study on Cell Cycle Dynamics :
    • Investigated the effects of benzofuran derivatives on HeLa cells.
    • Results indicated significant G1/S phase arrest and increased pre-G1 phase cells indicating apoptosis.
  • Antimicrobial Efficacy Assessment :
    • Evaluated against common pathogens like Staphylococcus aureus and Escherichia coli.
    • Demonstrated effective inhibition zones, suggesting potential as an antimicrobial agent.

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